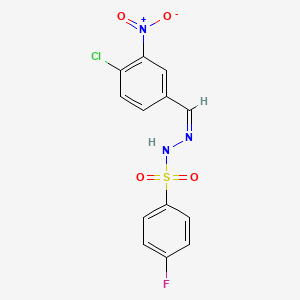

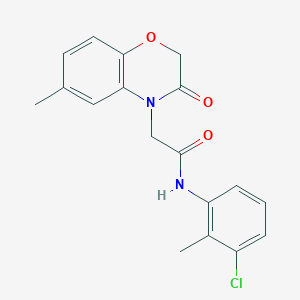

![molecular formula C14H10F3NO2 B4690751 N-[2-(trifluoromethoxy)phenyl]benzamide](/img/structure/B4690751.png)

N-[2-(trifluoromethoxy)phenyl]benzamide

Übersicht

Beschreibung

N-[2-(trifluoromethoxy)phenyl]benzamide is a useful research compound. Its molecular formula is C14H10F3NO2 and its molecular weight is 281.23 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is 281.06636305 g/mol and the complexity rating of the compound is 327. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Insect Growth Regulation

- N-[2-(trifluoromethoxy)phenyl]benzamide derivatives, such as SIR-8514, have shown significant efficacy as inhibitors of mosquito development, both in the laboratory and in the field. They are effective in controlling larval populations of certain mosquito species at low application rates, with less impact on non-target organisms compared to classical insecticides (Schaefer et al., 1978).

Synthesis and Biological Activity

- 2-Benzoylamino-N-phenyl-benzamide derivatives have been synthesized using environmentally benign Keggin heteropolyacids as catalysts under solvent-free conditions and microwave irradiations. These compounds exhibit promising antibacterial and antifungal activities (Ighilahriz-Boubchir et al., 2017).

Chemical Synthesis Techniques

- The intramolecular oxidative C–O coupling of certain N-phenyl benzamides has been achieved using phenyliodine bis(trifluoroacetate) as an oxidant, leading to the efficient production of benzoxazole products (Yu et al., 2012).

Antiarrhythmic Properties

- Certain benzamides with trifluoroethoxy ring substituents have shown promise as oral antiarrhythmic agents in animal studies. Their activity varies based on the nature of the heterocyclic amide side chain and the basicity of the amine nitrogen (Banitt et al., 1977).

Antitumor Applications

- N-[2-(1H-Benzoimidazol-2-yl)-phenyl]-4-butoxy-benzamide, a related compound, has demonstrated potential antitumor effects and excellent bioactivities, offering new avenues for cancer treatment research (Bin, 2015).

Material Science Applications

- N-phenyl benzamides have been used in the synthesis of well-defined poly(p-benzamide) and block copolymers with low polydispersity, illustrating their potential in material science applications (Yokozawa et al., 2002).

Anticancer and Antioxidant Activities

- Derivatives of N-phenyl benzamides have been synthesized and evaluated for their anticancer and antioxidant activities, with some showing significant inhibitory effects on the growth of cancer cell lines (Sulistyowaty et al., 2020).

Wirkmechanismus

Target of Action

N-[2-(trifluoromethoxy)phenyl]benzamide is structurally related to riluzole , a neuroprotective drug currently approved for the treatment of amyotrophic lateral sclerosis . The primary targets of this compound are likely to be similar to those of riluzole, which include voltage-dependent sodium channels , GABA receptors, and NMDA receptors .

Mode of Action

The compound interacts with its targets by antagonizing voltage-dependent sodium channel currents . This means it inhibits the flow of sodium ions through the channels, which can affect the electrical activity of neurons. It also possesses low binding affinity for GABA and NMDA receptors , suggesting it may have a modulatory effect on these neurotransmitter systems.

Pharmacokinetics

For instance, riluzole is well absorbed orally, widely distributed in the body, metabolized in the liver, and excreted in urine .

Result of Action

The molecular and cellular effects of this compound’s action are likely to involve changes in neuronal excitability due to its effects on sodium channels and neurotransmitter receptors. These changes could potentially have neuroprotective effects, similar to those observed with riluzole .

Eigenschaften

IUPAC Name |

N-[2-(trifluoromethoxy)phenyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10F3NO2/c15-14(16,17)20-12-9-5-4-8-11(12)18-13(19)10-6-2-1-3-7-10/h1-9H,(H,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKWWCBDPEWARGA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2OC(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10F3NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[4-(1-pyrrolidinylcarbonyl)phenyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B4690680.png)

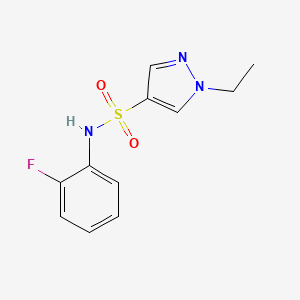

![4-methoxy-3-methyl-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}benzenesulfonamide](/img/structure/B4690686.png)

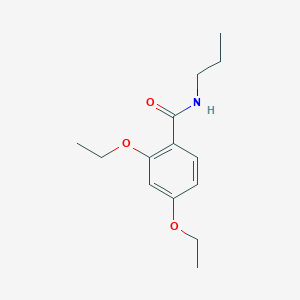

![3-[(4-methoxybenzoyl)amino]-N-(2-methoxyethyl)benzamide](/img/structure/B4690705.png)

![3-fluoro-N-{3-[(methylamino)carbonyl]phenyl}benzamide](/img/structure/B4690706.png)

![1-{[1-(4-chlorobenzoyl)-4-piperidinyl]carbonyl}-1,2,3,4-tetrahydroquinoline](/img/structure/B4690719.png)

![N-(4-chlorophenyl)-2-cyano-3-[1-(2,4-dichlorobenzyl)-1H-pyrrol-2-yl]acrylamide](/img/structure/B4690721.png)

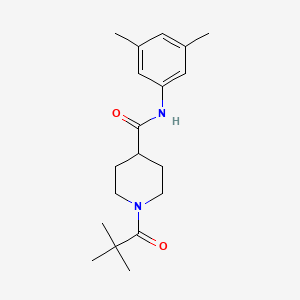

![2-{[(3,3,5-trimethylcyclohexyl)amino]carbonyl}cyclohexanecarboxylic acid](/img/structure/B4690746.png)

![2-phenyl-N-[4-phenyl-3-(1-piperidinylcarbonyl)-2-thienyl]acetamide](/img/structure/B4690766.png)

![1-(2,3-dimethylphenyl)-4-[4-(1-piperidinylmethyl)benzoyl]piperazine](/img/structure/B4690770.png)